4-propyl-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide
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Overview
Description
4-propyl-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a propyl group and a tetrahydrofuran-2-ylmethyl group, along with a carbothioamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-propyl-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Propyl Group: The piperazine ring is then alkylated with a propyl halide in the presence of a base such as sodium hydride.
Introduction of Tetrahydrofuran-2-ylmethyl Group: The tetrahydrofuran-2-ylmethyl group is introduced via a nucleophilic substitution reaction using tetrahydrofuran-2-ylmethyl chloride.
Formation of Carbothioamide Group: The final step involves the reaction of the substituted piperazine with thiocarbonyldiimidazole to form the carbothioamide group.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-propyl-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbothioamide group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-propyl-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-propyl-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: Known for its antibacterial properties.
Substituted N-phenylpyrazine-2-carboxamides: Evaluated for anti-tubercular activity.
Uniqueness
4-propyl-N-(tetrahydrofuran-2-ylmethyl)piperazine-1-carbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its tetrahydrofuran-2-ylmethyl group, in particular, differentiates it from other piperazine derivatives, potentially offering unique interactions with biological targets.
Properties
Molecular Formula |
C13H25N3OS |
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Molecular Weight |
271.42 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-4-propylpiperazine-1-carbothioamide |
InChI |
InChI=1S/C13H25N3OS/c1-2-5-15-6-8-16(9-7-15)13(18)14-11-12-4-3-10-17-12/h12H,2-11H2,1H3,(H,14,18) |
InChI Key |
PQZYHZQRUXZUTF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C(=S)NCC2CCCO2 |
Origin of Product |
United States |
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